molecular formula C44H28 B8249106 2,9,10-Tri(naphthalen-2-yl)anthracene

2,9,10-Tri(naphthalen-2-yl)anthracene

Cat. No.: B8249106
M. Wt: 556.7 g/mol
InChI Key: GRZQCUPEOIVZBR-UHFFFAOYSA-N
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Description

2,9,10-Tri(naphthalen-2-yl)anthracene is an organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of an anthracene core with three naphthalene groups attached at the 2, 9, and 10 positions, which enhances its stability and optical properties .

Chemical Reactions Analysis

2,9,10-Tri(naphthalen-2-yl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,9,10-Tri(naphthalen-2-yl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light and undergoes electronic transitions, resulting in the emission of light at a different wavelength. This property is utilized in OLEDs and other photophysical applications. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound and its interaction with light .

Comparison with Similar Compounds

2,9,10-Tri(naphthalen-2-yl)anthracene can be compared with other similar compounds such as 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) and 10,10′-diphenyl-9,9’-bianthracene (PPBA). While all these compounds share a similar anthracene core, their substituents and resulting properties differ. For instance, MADN is known for its high efficiency in blue OLEDs, whereas PPBA exhibits unique photoelectric characteristics due to its spatially orthogonal anthracene units . The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability and optical properties .

Properties

IUPAC Name

2,9,10-trinaphthalen-2-ylanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28/c1-4-12-32-25-35(20-17-29(32)9-1)36-23-24-41-42(28-36)44(38-22-19-31-11-3-6-14-34(31)27-38)40-16-8-7-15-39(40)43(41)37-21-18-30-10-2-5-13-33(30)26-37/h1-28H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQCUPEOIVZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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